(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a keto group, and a phenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling agents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid assembly of the peptide chain on a solid support.
Chemical Reactions Analysis
Types of Reactions
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Scientific Research Applications
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein folding.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxycarbonylamino group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- (4R)-5-amino-5-oxo-4-(methoxycarbonylamino)pentanoic acid
- (4R)-5-amino-5-oxo-4-(ethoxycarbonylamino)pentanoic acid
- (4R)-5-amino-5-oxo-4-(benzylamino)pentanoic acid
Uniqueness
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m1/s1 |
InChI Key |
NHFBOIIKTDKSRE-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.